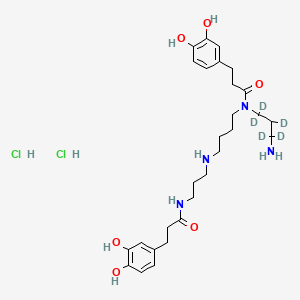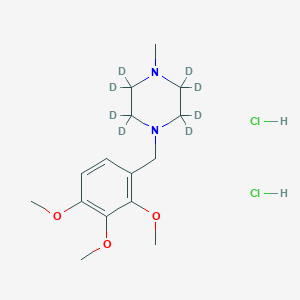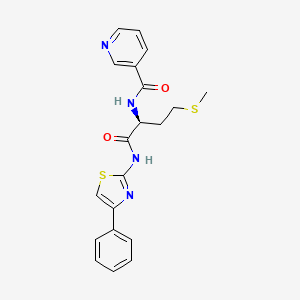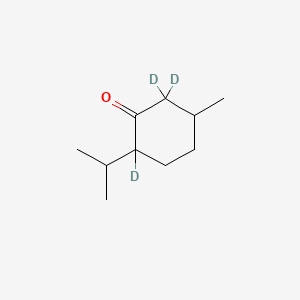
Menthone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menthone-d3, also known as 3-Methyl-6-(1-methylethyl)-cyclohexanone-2,2,6-d3, is a deuterated form of menthone. It is a monoterpene with a minty flavor and is structurally related to menthol. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it valuable in studies involving metabolic pathways and reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Menthone-d3 can be synthesized through the oxidation of menthol-d3. The process involves the use of oxidizing agents such as acidified dichromate or other suitable oxidants. The reaction is typically carried out under controlled conditions to ensure the selective formation of this compound without significant by-products .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of heterogeneous catalysts, such as copper chromite, can enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Menthone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of menthol-d3 to this compound using oxidizing agents.
Reduction: Reduction of this compound to menthol-d3 using reducing agents like sodium borohydride.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Acidified dichromate, molecular oxygen with solid catalysts.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine under controlled conditions
Major Products Formed
Oxidation: this compound.
Reduction: Menthol-d3.
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Menthone-d3 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the behavior of monoterpenes.
Medicine: Investigated for its potential use in developing bioherbicides and other therapeutic agents.
Mechanism of Action
Menthone-d3 exerts its effects by interacting with specific molecular targets and pathways. For example, in plant allelopathy, this compound disrupts microtubules, leading to cell mortality and growth inhibition of competing plants. This action is linked to the rapid permeabilization of the plasma membrane and destabilization of microtubules . In biological systems, this compound can also interact with ion channels and receptors, influencing various physiological processes .
Comparison with Similar Compounds
Menthone-d3 is structurally similar to other monoterpenes such as menthol, isomenthone, and pulegone. its deuterated form provides unique advantages in research applications:
Menthol: Similar structure but contains a secondary alcohol group instead of a carbonyl group.
Isomenthone: An isomer of menthone with different stereochemistry.
Pulegone: A related monoterpene with a different functional group arrangement
This compound’s isotopic labeling makes it particularly valuable for tracing studies and understanding complex biochemical pathways, setting it apart from its non-deuterated counterparts .
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
157.27 g/mol |
IUPAC Name |
2,2,6-trideuterio-3-methyl-6-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/i6D2,9D |
InChI Key |
NFLGAXVYCFJBMK-JGRCALCDSA-N |
Isomeric SMILES |
[2H]C1(C(CCC(C1=O)([2H])C(C)C)C)[2H] |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


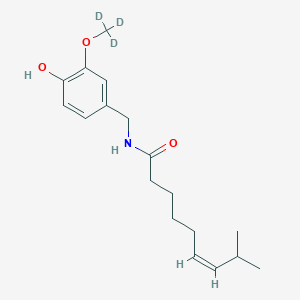
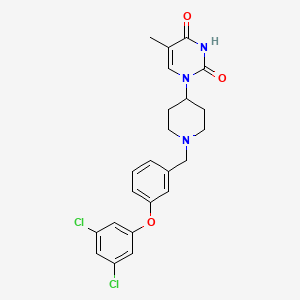
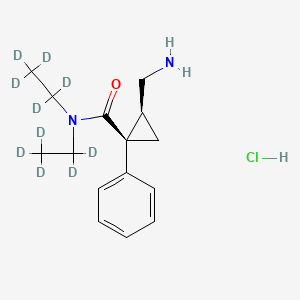
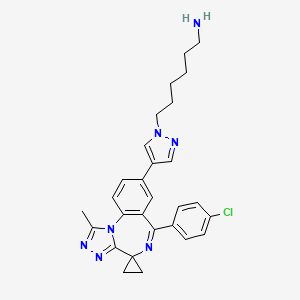
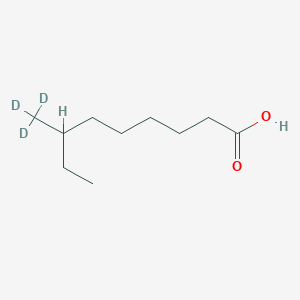
![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)


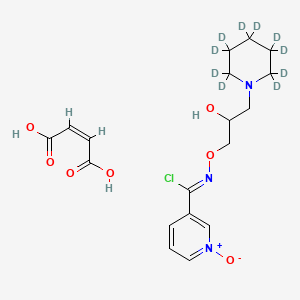
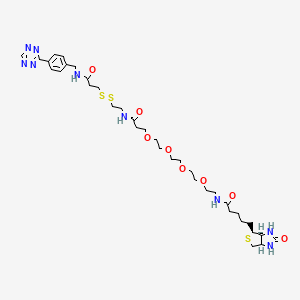
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
